Product packaging for Fmoc-(R)-4-amino-5-methylhexanoic acid(Cat. No.:CAS No. 331763-51-0)

Fmoc-(R)-4-amino-5-methylhexanoic acid

Cat. No.: B3260551
CAS No.: 331763-51-0
M. Wt: 367.4 g/mol
InChI Key: OUZCJOWFPXNEOV-HXUWFJFHSA-N
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Description

Modified amino acids are foundational to advancements in chemical biology, providing tools to expand beyond the canonical 20 proteinogenic amino acids. This exploration delves into the specific role and chemical context of Fmoc-(R)-4-amino-5-methylhexanoic acid, a specialized building block used in sophisticated chemical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO4 B3260551 Fmoc-(R)-4-amino-5-methylhexanoic acid CAS No. 331763-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)20(11-12-21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZCJOWFPXNEOV-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153777
Record name (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-51-0
Record name (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc R 4 Amino 5 Methylhexanoic Acid and Its Stereoisomers

Retrosynthetic Dissection and Strategic Considerations for γ-Amino Acid Construction

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For a γ-amino acid like (R)-4-amino-5-methylhexanoic acid, the primary disconnections involve the carbon-carbon and carbon-nitrogen bonds that form the backbone.

A primary retrosynthetic approach involves a disconnection at the C-N bond, which simplifies the target to a γ-keto acid or a related precursor. The amino group can be introduced in the forward synthesis via methods like reductive amination. Another key strategy is to disconnect a C-C bond. For instance, a disconnection between the β and γ carbons could lead to a strategy involving the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated carbonyl compound. numberanalytics.com

Key Retrosynthetic Strategies for γ-Amino Acids:

Disconnection StrategyPrecursor TypeForward Synthetic Operation
C(γ)-N Bondγ-Keto Acid / EsterReductive Amination, Asymmetric Amination
C(β)-C(γ) Bondα,β-Unsaturated Ester + Amine equivalentMichael Addition
C(α)-C(β) BondMalonic Ester + AziridineRing-opening of activated aziridine
RearrangementCurtius or Hofmann RearrangementRearrangement of a substituted glutaric acid derivative

This table illustrates common retrosynthetic approaches for γ-amino acids.

The choice of strategy is heavily influenced by the desired stereochemistry. To achieve the (R)-configuration at the C4 position, the synthetic plan must incorporate an element of asymmetric synthesis, such as a chiral catalyst, a chiral auxiliary, or an enzyme. numberanalytics.com

Established and Evolving Synthetic Routes to the Fmoc-Protected Derivative

Once the chiral core of (R)-4-amino-5-methylhexanoic acid has been synthesized, the final step is the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is crucial for solid-phase peptide synthesis (SPPS) because it is stable to the acidic conditions used to cleave side-chain protecting groups but is easily removed by a mild base, typically piperidine (B6355638). redalyc.orgscielo.org.mx

The most common methods for introducing the Fmoc group involve reacting the amino acid with an activated Fmoc reagent.

Common Fmoc-Protecting Reagents:

ReagentFull NameByproductNotes
Fmoc-OSu N-(9-Fluorenylmethoxycarbonyloxy)succinimideN-Hydroxysuccinimide (NHS)Widely used, stable, and provides good yields. Reaction conditions are easy to control. nih.gov
Fmoc-Cl 9-Fluorenylmethyl chloroformateHClMore reactive than Fmoc-OSu, can lead to side reactions if not controlled carefully.
Fmoc-OBt N/A1-Hydroxybenzotriazole (B26582) (HOBt)Another activated ester, similar in reactivity to Fmoc-OSu.

This table lists common reagents for the introduction of the Fmoc protecting group.

The standard procedure involves dissolving the amino acid in an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) with an organic co-solvent like dioxane or acetone. The Fmoc-OSu or Fmoc-Cl is then added, and the reaction is stirred until completion. An acidic workup protonates the carboxylate, allowing for the extraction of the final Fmoc-protected amino acid into an organic solvent.

Evolving methods focus on improving efficiency and sustainability, such as using solid-phase techniques where the amino acid is temporarily attached to a resin during the protection step to simplify purification. nih.gov

Solution-Phase Synthesis Protocols and Optimization

The preparation of Fmoc-(R)-4-amino-5-methylhexanoic acid in solution typically involves a two-stage process: the synthesis of the free amino acid, (R)-4-amino-5-methylhexanoic acid, followed by the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

The synthesis of the parent amino acid, which is the (R)-enantiomer of the active pharmaceutical ingredient pregabalin, has been extensively studied. One common approach involves the use of enzymatic kinetic resolution. For instance, a chemoenzymatic process can be employed, starting with the enzymatic resolution of a β-cyanodiester, followed by decarboxylation to yield (S)-ethyl 3-cyano-5-methylhexanoate. Subsequent reduction of the nitrile group furnishes the desired (R)-amino acid biosynth.com.

Once the chiral amino acid is obtained, the Fmoc group is introduced in a solution-phase reaction. A standard and effective protocol involves dissolving the (R)-4-amino-5-methylhexanoic acid in an aqueous solution of a base, such as sodium carbonate or sodium bicarbonate, and then treating it with an Fmoc-reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) dissolved in an organic solvent like dioxane or acetone. The reaction is typically stirred at room temperature for several hours. The basic conditions facilitate the nucleophilic attack of the amino group on the Fmoc reagent. Optimization of this step often involves adjusting the pH, temperature, and stoichiometry of the reagents to maximize the yield and purity of the final Fmoc-protected amino acid.

A representative, though general, procedure for Fmoc protection in solution is as follows:

StepProcedure
1. DissolutionThe amino acid is dissolved in an aqueous basic solution (e.g., 10% sodium carbonate).
2. Reagent AdditionA solution of Fmoc-Cl or Fmoc-OSu in an organic solvent (e.g., dioxane) is added dropwise.
3. ReactionThe mixture is stirred vigorously at room temperature for a specified period (e.g., 2-4 hours).
4. Work-upThe reaction mixture is typically acidified and extracted with an organic solvent. The organic layers are then washed, dried, and concentrated to yield the crude product.
5. PurificationThe crude Fmoc-amino acid is often purified by crystallization or column chromatography.

Multistep Synthetic Sequences for Complex Analogs

The utility of this compound extends to its use as a scaffold for the synthesis of more complex analogs, including dipeptides and other peptidomimetics. In solution-phase synthesis, the Fmoc-protected amino acid can be coupled with another amino acid or a different molecular fragment.

A common multistep sequence involves the activation of the carboxylic acid of this compound using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (HOBt). This activated species is then reacted with the free amino group of another molecule to form an amide bond. For example, the synthesis of a dipeptide would involve coupling this compound with a C-terminally protected amino acid ester. Following the coupling, the Fmoc group can be selectively removed to allow for further chain elongation at the N-terminus. The synthesis of biphalin, a dimeric enkephalin analog, serves as a well-documented example of complex peptide synthesis in solution, highlighting the principles applicable to the construction of analogs from this compound nih.gov.

Protecting Group Strategy and Chemistry for this compound

The strategic use of protecting groups is fundamental to the successful synthesis of peptides and their analogs. The Fmoc group is a cornerstone of modern peptide chemistry due to its unique cleavage conditions, which allow for orthogonal protection schemes.

Mechanism and Conditions for Fmoc Group Introduction

The introduction of the Fmoc protecting group onto the amino function of (R)-4-amino-5-methylhexanoic acid proceeds via a nucleophilic acyl substitution reaction. The amino group acts as the nucleophile, attacking the carbonyl carbon of the Fmoc reagent (Fmoc-Cl or Fmoc-OSu).

The reaction is typically carried out in a biphasic system of an organic solvent (like dioxane or acetone) and water, with a base such as sodium carbonate or sodium bicarbonate to deprotonate the amino group, thereby increasing its nucleophilicity. The general mechanism can be summarized as follows:

Deprotonation: The base removes a proton from the amino group of the amino acid, generating a more potent nucleophile.

Nucleophilic Attack: The deprotonated amino group attacks the electrophilic carbonyl carbon of the Fmoc reagent.

Leaving Group Departure: A leaving group (chloride from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu) is expelled, resulting in the formation of the stable Fmoc-protected amino acid.

The choice of Fmoc reagent and reaction conditions can influence the efficiency of the protection step. Fmoc-OSu is often preferred due to its higher stability and ease of handling compared to the more reactive Fmoc-Cl.

Orthogonal Deprotection Strategies in Multistep Syntheses

A key advantage of the Fmoc protecting group is its lability to basic conditions, which is orthogonal to the acid-labile protecting groups commonly used for side chains and the C-terminus in peptide synthesis biosynth.compeptide.comiris-biotech.de. This orthogonality is crucial for the selective deprotection of different functional groups during a multistep synthesis.

In the context of synthesizing complex analogs of this compound, the carboxylic acid group is often protected as an ester, for example, a methyl, ethyl, or tert-butyl (tBu) ester. The Fmoc group can be removed using a mild base, typically a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF), without affecting the acid-labile tBu ester creative-peptides.com. Conversely, the tBu group can be cleaved with a strong acid like trifluoroacetic acid (TFA) while the Fmoc group remains intact peptide.comiris-biotech.de.

This orthogonal strategy allows for the stepwise elongation of a peptide chain. For instance, in a solution-phase synthesis, the Fmoc group of a dipeptide can be removed with piperidine, and the resulting free amine can be coupled with another Fmoc-protected amino acid. This cycle of deprotection and coupling can be repeated to build longer peptide chains. The use of other orthogonal protecting groups, such as the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, further expands the repertoire of synthetic possibilities sigmaaldrich.com.

Synthesis and Stereochemical Control of Diastereomeric and Enantiomeric Analogs

The biological activity of molecules derived from 4-amino-5-methylhexanoic acid is highly dependent on their stereochemistry. Therefore, precise control over the stereocenters is a paramount consideration in their synthesis.

The synthesis of the (R)-enantiomer, as previously mentioned, often relies on methods like enzymatic resolution or asymmetric hydrogenation of a suitable precursor biosynth.comnih.gov. For example, asymmetric hydrogenation of a cyano-substituted olefin precursor using a chiral rhodium catalyst can provide the desired (S)-cyano intermediate, which upon reduction yields (R)-4-amino-5-methylhexanoic acid nih.gov.

The synthesis of the (S)-enantiomer can be achieved through similar strategies, but by employing the opposite enantiomer of the chiral catalyst or resolving agent. For instance, resolution of racemic 3-(aminomethyl)-5-methylhexanoic acid with (S)-(+)-mandelic acid has been shown to yield the (S)-enantiomer of the amino acid iris-biotech.de.

The synthesis of diastereomeric analogs, which possess additional stereocenters, requires even more sophisticated stereocontrol. Diastereoselective reactions are employed to control the formation of new stereocenters relative to the existing one at the C4 position. For example, the synthesis of analogs with a hydroxyl group at the C3 position, such as Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methylhexanoic acid, necessitates a diastereoselective reduction of a corresponding ketone or an aldol-type reaction with stereochemical control chemimpex.com. The use of chiral auxiliaries attached to the starting materials can guide the stereochemical outcome of subsequent reactions, allowing for the synthesis of specific diastereomers nih.gov. These chiral auxiliaries can then be cleaved to reveal the desired product.

The development of stereocontrolled synthetic routes is crucial for creating libraries of stereoisomerically pure analogs, which are invaluable for detailed structure-activity relationship studies and the discovery of new therapeutic agents.

Application As a Building Block in Advanced Peptide Synthesis and Chemical Conjugation

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of Fmoc-(R)-4-amino-5-methylhexanoic acid into a growing peptide chain is governed by the principles of Fmoc/tBu-based SPPS. nih.gov This methodology involves the stepwise addition of N-α-Fmoc-protected amino acids to a peptide chain anchored to an insoluble resin support. beilstein-journals.orgbachem.com Each cycle of amino acid addition consists of two key steps: the removal of the temporary Fmoc protecting group from the terminal amine of the resin-bound peptide, typically with a piperidine (B6355638) solution, followed by the coupling of the next Fmoc-protected amino acid, whose carboxylic acid group has been chemically activated. redalyc.orgchempep.com

Management of Difficult Sequences and Aggregation in SPPS

Peptide aggregation during SPPS is a significant challenge that can lead to incomplete reactions and low synthesis yields. sigmaaldrich.com This phenomenon occurs when growing peptide chains interact with each other via intermolecular hydrogen bonds, forming secondary structures (like β-sheets) that render the reactive N-terminal amine inaccessible. sigmaaldrich.comnih.gov The incorporation of hydrophobic residues, such as the one present in this compound, can increase the propensity for aggregation. nih.gov

Several strategies have been developed to mitigate on-resin aggregation:

Solvent Choice: Using more polar solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) in place of or mixed with standard dimethylformamide (DMF) can help disrupt secondary structures. sigmaaldrich.com Special solvent systems, sometimes called "magic mixtures," containing additives like ethylene (B1197577) carbonate or chaotropic salts (e.g., LiCl), can also be employed to improve solvation. cpcscientific.com

Elevated Temperature: Performing coupling reactions at higher temperatures, often facilitated by microwave-assisted peptide synthesizers, can increase reaction rates and disrupt aggregation. cpcscientific.com

Backbone Modification: The introduction of "structure-disrupting" elements can prevent aggregation. While pseudoproline dipeptides and Dmb-protected amino acids are common for α-peptides, the inherent kink provided by a γ-amino acid like this compound can itself help to disrupt regular secondary structures that lead to aggregation. sigmaaldrich.comresearchgate.net

Automation in Peptide Synthesis Featuring Unnatural Amino Acids

Automated peptide synthesizers have become standard tools in peptide chemistry, enabling the efficient and reproducible assembly of peptide chains. beilstein-journals.orgformulationbio.com These instruments are fully compatible with the incorporation of unnatural amino acids, including this compound. aurorabiomed.com The synthesis protocols on an automated platform can be readily modified to address the specific challenges posed by these building blocks. formulationbio.comaurorabiomed.com For instance, the system can be programmed to:

Extend coupling times for sterically hindered residues.

Perform automated double-coupling cycles.

Utilize different solvent washes to minimize aggregation.

Incorporate real-time monitoring of Fmoc deprotection to ensure each cycle is complete before proceeding to the next. bachem.com

This level of control and automation makes the synthesis of complex peptides containing one or more unnatural amino acids a routine and reliable process. altabioscience.comformulationbio.com

Synthesis of Conformationally Constrained Peptides and Peptidomimetics

A primary application of unnatural amino acids like this compound is the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against enzymatic degradation and more defined three-dimensional structures.

Design and Incorporation into β-Peptide Structures

While this compound is a γ-amino acid, its role in creating conformationally constrained peptides is analogous to that of β-amino acids in the synthesis of β-peptides. Peptides composed entirely of γ-amino acids (γ-peptides) or of a mix of α- and γ-amino acids (α/γ-hybrid peptides) are known to adopt stable, predictable secondary structures, such as various types of helices and turns. The longer backbone of the γ-amino acid residue introduces more rotational freedom but can also lead to well-defined folding patterns that differ from those of natural α-peptides. The specific stereochemistry and side chain of (R)-4-amino-5-methylhexanoic acid will influence the preferred conformation, making it a valuable tool for designing peptidomimetics with specific shapes to interact with biological targets.

Utility in the Construction of Cyclic Peptides and Hybrid Peptide-Small Molecule Conjugates

The unique structural features of this compound also lend themselves to the synthesis of more complex molecular architectures.

Cyclic Peptides: Peptide cyclization is a powerful strategy for improving binding affinity, selectivity, and metabolic stability. The conformational constraints imposed by incorporating a γ-amino acid can pre-organize the linear peptide precursor into a conformation that is favorable for efficient cyclization, whether the cyclization is head-to-tail, side-chain-to-side-chain, or another variation. nih.govnih.gov The synthesis typically involves assembling the linear peptide on a resin, followed by either on-resin or solution-phase cyclization. nih.govelsevierpure.com

Hybrid Peptide-Small Molecule Conjugates: The integration of peptides with small molecules offers a route to novel therapeutics that combine the targeting specificity of a peptide with the pharmacological activity of a small molecule. nih.govnih.gov this compound can be incorporated into a peptide sequence to serve as a versatile linker or attachment point. After the peptide is synthesized, the amino or carboxyl group of the γ-amino acid residue can be used as a handle for conjugation to a small molecule drug, imaging agent, or other functional moiety, creating a hybrid construct with enhanced properties. nih.gov

Influence on Peptide Secondary Structure Formation (e.g., helical propensity)

The incorporation of non-proteinogenic amino acids like (R)-4-amino-5-methylhexanoic acid into peptide chains is a key strategy for influencing their three-dimensional structure. As a γ-amino acid, it introduces additional flexibility into the peptide backbone compared to natural α-amino acids. However, the presence of a bulky isobutyl side chain provides significant steric hindrance, which in turn imposes specific conformational constraints. thieme.denih.govacs.orgacs.org

The interplay between the extended γ-backbone and the sterically demanding side chain can disrupt canonical secondary structures like the α-helix and β-sheet. youtube.com Instead, γ-amino acid residues are known to promote the formation of unique, well-defined turn and helical structures. researchgate.netwisc.eduresearchgate.net Peptides containing γ-amino acids, particularly in alternating sequences with α- or β-amino acids, can adopt novel helical conformations such as the 12/10-helix or the 14-helix. wisc.edunih.gov These structures are defined by the number of atoms in the hydrogen-bonded ring that stabilizes the fold. The specific conformation adopted is highly dependent on the substitution pattern and stereochemistry of the γ-amino acid residue. wisc.edu

For (R)-4-amino-5-methylhexanoic acid, the bulky side chain is expected to restrict the available conformational space, guiding the peptide backbone into a predictable fold. This property is highly valuable in peptidomimetic design, where the goal is to create molecules that mimic the structure and function of natural peptides but with enhanced stability and specific folding patterns. Research has shown that peptides incorporating γ-amino acids with bulky side chains can favor a 12/10-helical secondary structure. wisc.edu

Table 1: Comparison of Helical Structures in Peptides

Helix Type Typical Residues Hydrogen Bonding Pattern Key Characteristics
α-Helix α-Amino Acids C=O(i) ··· H-N(i+4) Right-handed coil, 3.6 residues per turn, common in natural proteins. youtube.com
310-Helix α-Amino Acids C=O(i) ··· H-N(i+3) Tighter coil than the α-helix, often found at the ends of α-helices.
12-Helix β-Amino Acids C=O(i) ··· H-N(i+3) Promoted by residues like trans-2-aminocyclopentanecarboxylic acid (ACPC). nih.gov
14-Helix β-Amino Acids C=O(i) ··· H-N(i+2) Common for β³-residues, which have a side chain at the Cβ position. nih.gov
12/10-Helix α/γ-Peptides, β²/β³-Peptides Alternating H-bond ring sizes Features alternating H-bond directionality along the backbone. wisc.edu

Development of Novel Peptide and Non-Peptide Scaffolds

The unique structural features of this compound make it a versatile precursor for a variety of molecular scaffolds beyond simple peptides. Its defined stereochemistry and functional handles—the Fmoc-protected amine and the carboxylic acid—allow for its precise integration into complex molecular architectures.

Functionality as Linkers in Bioconjugation (e.g., Antibody-Drug Conjugates, non-clinical aspects)

In the field of bioconjugation, particularly for antibody-drug conjugates (ADCs), the linker that connects the antibody to the cytotoxic payload is a critical component influencing the conjugate's stability, pharmacokinetics, and efficacy. oup.com While this compound is not a canonical linker, its structure as a non-proteinogenic amino acid makes it a highly suitable candidate for use as a stable, non-cleavable spacer arm. nih.gov

Non-cleavable linkers rely on the complete proteolytic degradation of the antibody within the target cell's lysosome to release the payload. oup.com Using a γ-amino acid derivative like (R)-4-amino-5-methylhexanoic acid as part of the linker can offer several advantages:

Metabolic Stability: The unnatural γ-amino acid structure is resistant to enzymatic degradation in systemic circulation, ensuring the ADC remains intact until it reaches the target cell.

Defined Length and Spacing: The defined chemical structure provides precise control over the distance between the antibody and the drug, which can be crucial for efficacy.

The synthesis would involve coupling the carboxylic acid of the amino acid to a functional group on the payload and, after Fmoc deprotection, coupling the free amine to the antibody via an appropriate conjugation chemistry.

Table 2: Core Components of an Antibody-Drug Conjugate (ADC)

Component Function Example Moiety/Concept
Antibody Binds to a specific antigen on the surface of target cells (e.g., cancer cells). Monoclonal Antibodies (mAbs) like Trastuzumab.
Linker Covalently connects the antibody to the payload. Influences stability and release. Cleavable (e.g., hydrazones, disulfides) or Non-cleavable (e.g., thioether). oup.com
Payload A highly potent cytotoxic agent that kills the target cell upon release. Auristatins (e.g., MMAE, MMAF), Maytansinoids. nih.gov

Precursor for Azide-Alkyne Cycloaddition (Click Chemistry) Building Blocks

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for molecular assembly, including peptide modification and cyclization. cpcscientific.compeptide.com This requires building blocks containing either an azide (B81097) or a terminal alkyne. This compound can serve as a chiral scaffold for the synthesis of such building blocks. enamine.netfrontiersin.org

A plausible synthetic pathway to an azide-containing derivative would involve the conversion of the carboxylic acid. This multi-step process would typically proceed as follows:

Reduction: The carboxylic acid is reduced to a primary alcohol using a suitable reducing agent like borane (B79455) (BH₃) or lithium aluminium hydride (LiAlH₄), while the Fmoc group remains intact.

Activation: The resulting hydroxyl group is converted into a good leaving group, for example, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) to form a mesylate or tosylate, respectively.

Azide Displacement: The activated intermediate is then treated with an azide source, such as sodium azide (NaN₃), to displace the leaving group via an Sₙ2 reaction, yielding the final azido-amino acid building block.

The resulting molecule, Fmoc-(R)-4-(azidomethyl)-5-methylhexan-1-amine (after appropriate functional group transformations), would be a valuable reagent for click chemistry, ready for incorporation into peptides or other scaffolds. peptide.com

Table 3: Hypothetical Synthesis of an Azide Building Block

Step Transformation Typical Reagents
1 Carboxylic Acid → Alcohol Borane-tetrahydrofuran complex (BH₃·THF)
2 Alcohol → Mesylate Methanesulfonyl chloride (MsCl), Triethylamine (TEA)
3 Mesylate → Azide Sodium Azide (NaN₃) in a polar aprotic solvent (e.g., DMF)

Synthesis of Chiral Nitrones from Fmoc-Amino Acid Precursors

Chiral nitrones are valuable synthetic intermediates for the 1,3-dipolar cycloaddition reactions used to create complex, nitrogen-containing heterocyclic compounds like isoxazolidines, which are precursors to amino alcohols and other biologically important molecules. tandfonline.com A well-established method exists for the synthesis of chiral nitrones directly from N-Fmoc protected amino acids, making this compound an ideal starting material. tandfonline.comresearchgate.net

The synthesis is a two-step procedure:

Aldehyde Formation: The carboxylic acid of the Fmoc-amino acid is first converted to the corresponding Fmoc-amino aldehyde. This is typically achieved by reducing the acid to an alcohol (e.g., with NaBH₄ after forming a mixed anhydride) followed by a mild oxidation (e.g., Swern or Dess-Martin oxidation). researchgate.net

Condensation: The resulting chiral aldehyde is then condensed with an N-substituted hydroxylamine (B1172632), such as N-benzylhydroxylamine, in the presence of a dehydrating agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) to yield the final chiral nitrone. tandfonline.com

The chirality of the original amino acid at the α-carbon (or in this case, the γ-carbon) is preserved throughout the process, providing a stereochemically defined nitrone. The presence of this functional group can enhance the solubility and enzymatic stability of peptide-like structures. tandfonline.comresearchgate.net

Table 4: General Synthetic Pathway to Chiral Nitrones

Starting Material Intermediate Product Reagents for Step 1 (Acid to Aldehyde) Reagents for Step 2 (Aldehyde to Nitrone)
Fmoc-Amino Acid Fmoc-Amino Aldehyde Chiral Nitrone i) Mixed anhydride (B1165640) formation, NaBH₄ reduction. ii) Oxidation (Swern, DMP). N-substituted hydroxylamine (e.g., N-Benzylhydroxylamine), Na₂SO₄. tandfonline.com

Computational and Theoretical Studies on Fmoc R 4 Amino 5 Methylhexanoic Acid and Its Derivatives

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular mechanics and molecular dynamics simulations are instrumental in exploring the vast conformational space of flexible molecules like Fmoc-(R)-4-amino-5-methylhexanoic acid. These methods use classical physics to model the interactions between atoms, allowing for the efficient calculation of potential energy surfaces and the simulation of molecular motion over time.

Molecular Mechanics (MM) is used to identify stable conformers by minimizing the potential energy of the molecule. The energy is calculated using a force field, which is a set of parameters that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). For this compound, a key area of conformational flexibility lies in the rotation around the single bonds of the hexanoic acid backbone and the orientation of the bulky Fmoc protecting group.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior. researchgate.netbyu.edu By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the molecule over time, revealing the accessible conformations and the transitions between them. These simulations are often performed in a solvent box to mimic solution-phase behavior. A study on Fmoc-leucine, which shares a similar isobutyl side chain, utilized solid-state deuteron (B1233211) NMR and computational modeling to analyze the dynamics of the methyl groups, highlighting the influence of the molecular environment on motion. nih.govacs.org

The conformational landscape of this compound is largely dictated by the interplay between the steric hindrance of the Fmoc group and the isobutyl side chain, as well as the potential for intramolecular hydrogen bonding involving the carboxylic acid and the amide group. The γ-position of the amino group allows for a different set of backbone dihedral angles compared to α-amino acids, leading to unique folding patterns in peptides.

Illustrative Conformational Analysis Data

Conformerφ (C-N-Cα-Cβ) (°)ψ (N-Cα-Cβ-Cγ) (°)χ1 (Cα-Cβ-Cγ-Cδ) (°)Relative Energy (kcal/mol)
1-150801750.00
2-8075-650.85
365901801.20
4-160-701702.50

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, based on solving the Schrödinger equation, provide a more accurate description of the electronic structure of a molecule compared to molecular mechanics. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic properties and reactivity of amino acid derivatives. nih.govmdpi.comnih.gov

For this compound, QM calculations can be used to determine a variety of properties:

Optimized Geometry: QM methods can find the most stable three-dimensional structure of the molecule with high accuracy.

Electronic Energies: The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is important for predicting non-covalent interactions, such as hydrogen bonding.

Partial Atomic Charges: QM calculations can assign partial charges to each atom, providing insight into the polarity of the molecule.

Studies on other amino acids have shown that QM methods can accurately predict conformational energies and the effects of substituents on electronic properties. nih.govnih.govresearchgate.net For instance, DFT calculations have been employed to evaluate the chemical reactivity of various amino acids with polar side chains. mdpi.com

Illustrative Electronic Properties Data

The following table presents illustrative data for the electronic properties of this compound that could be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G*).

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.2 D

In Silico Modeling of Conformational Preferences in Peptide Chains Incorporating γ-Amino Acids

The incorporation of non-standard amino acids like γ-amino acids into peptides can induce unique secondary structures that are not accessible to natural peptides. nih.gov Computational modeling is a key tool for predicting and understanding these conformational preferences. researchgate.netbyu.edu

When this compound is incorporated into a peptide chain, the additional flexibility of the γ-amino acid backbone can lead to the formation of stable turn and helical structures. The Fmoc protecting group is typically removed during peptide synthesis, but its influence on the conformational preferences of the monomer can be relevant for the synthesis strategy.

In silico studies often involve building peptide oligomers containing the γ-amino acid and performing MD simulations or conformational searches to identify low-energy structures. These studies can reveal the propensity of the γ-amino acid to participate in specific hydrogen bonding networks, such as the formation of C12 or C14 hydrogen-bonded rings, which are characteristic of γ-peptide helices. The isobutyl side chain of the (R)-4-amino-5-methylhexanoic acid residue will also play a significant role in directing the peptide's fold due to steric interactions.

Computational approaches have been successfully used to design peptides with non-standard amino acids for various applications. nih.govnih.gov These studies often rely on a combination of molecular mechanics, molecular dynamics, and sometimes quantum mechanics to accurately model the behavior of the modified peptides. researchgate.netbyu.edu

Illustrative Peptide Dihedral Angles for a Stable Conformation

This table illustrates the typical backbone dihedral angles for a dipeptide segment containing a γ-amino acid, which could be predicted through in silico modeling to form a stable turn structure.

Residueφ (°)θ (°)ψ (°)
γ-residue (i)-10012070
α-residue (i+1)-80-140

Prediction of Spectroscopic Parameters (e.g., computational NMR shifts, CD spectra)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Circular Dichroism (CD) spectra is of particular interest.

Computational NMR Spectroscopy: The prediction of NMR chemical shifts can be achieved with high accuracy using QM methods, often in combination with MD simulations to account for conformational averaging. acs.orgnih.govnih.gov By calculating the magnetic shielding tensor for each nucleus in a given conformation, the chemical shift can be predicted. This is particularly useful for complex molecules where spectral assignment is challenging. For this compound, predicting the ¹H and ¹³C chemical shifts can help confirm its structure and stereochemistry. Recent advances using machine learning and AI are also showing great promise in accurately predicting NMR spectra from molecular structures. mdpi.comarxiv.org

Computational CD Spectroscopy: CD spectroscopy is a powerful technique for studying the secondary structure of chiral molecules and peptides. The CD spectrum can be simulated by calculating the electronic transition energies and rotational strengths for a given conformation using time-dependent DFT (TD-DFT). By comparing the calculated spectrum with the experimental one, it is possible to gain insights into the predominant solution-phase conformation of the molecule.

Illustrative Predicted ¹³C NMR Chemical Shifts

The following table provides an illustrative example of predicted ¹³C NMR chemical shifts for key carbon atoms in this compound, as might be obtained from QM calculations.

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)175.2
Fmoc Carbonyl156.5
47.8
35.1
41.5
CH (isobutyl)25.0
CH₃ (isobutyl)22.5, 23.0

Future Research Trajectories and Innovations

Exploration of Next-Generation Synthetic Strategies for Scalable Production

The industrial-scale production of amino acids has traditionally relied on fermentation and enzymatic processes, particularly for proteinogenic amino acids like L-glutamic acid and L-lysine. nih.govnih.govslideshare.net These methods have been continuously refined to enhance productivity and reduce costs. nih.gov However, the synthesis of non-proteinogenic and protected amino acids such as Fmoc-(R)-4-amino-5-methylhexanoic acid often necessitates more complex chemical routes. wikipedia.org

Future research will likely focus on developing more efficient and scalable synthetic strategies. This includes the exploration of novel catalytic systems and process automation to improve yields and reduce the number of synthetic steps, which is a critical factor in the cost-effectiveness of producing complex molecules like therapeutic peptides. wikipedia.orgumn.edu Moreover, greener chemistry principles are expected to be integrated, such as the use of protecting group-free methods in polymer functionalization to enhance sustainability. rsc.org The development of enzymatic processes for the synthesis of γ-amino acids from corresponding keto-acids is also a promising avenue. numberanalytics.com

Synthetic Strategy Description Potential Advantages for Scalable Production
Automated Solid-Phase Synthesis Stepwise addition of amino acids to a growing chain on a solid support. wikipedia.orgHigh purity for small to medium peptides, potential for automation. wikipedia.org
Enzymatic Synthesis Use of enzymes like aminotransferases to catalyze the formation of γ-amino acids. numberanalytics.comHigh stereoselectivity, milder reaction conditions.
Convergent Liquid-Phase Synthesis Synthesis of peptide fragments followed by their combination. wikipedia.orgSuitable for larger peptides, allows for fragment purification. wikipedia.org
Chemo-enzymatic Methods Combination of chemical and enzymatic steps to leverage the advantages of both.Can offer novel routes with improved efficiency and selectivity.

Design and Synthesis of Highly Functionalized Derivatives for Material Science Applications

The incorporation of unnatural amino acids into peptides and polymers is a burgeoning field in material science. researchgate.netrsc.org These materials are finding applications in drug delivery, tissue engineering, and as antibacterial agents. nih.gov The unique side chains of unnatural amino acids allow for the customization of material properties, including the introduction of functionalities like fluorescence and metal coordination. nih.gov

Future work in this area could involve the synthesis of derivatives of this compound with novel functional groups. These derivatives could then be polymerized, potentially through methods like ring-opening polymerization of N-carboxyanhydrides (NCAs), to create polypeptides with tailored properties. nih.gov The self-assembly of short peptides containing unnatural amino acids into nanostructures like nanotubes and vesicles is another exciting research direction. rsc.orgwikipedia.org These self-assembled materials have potential applications in nanotechnology and biomedicine. rsc.org

Derivative Type Potential Functionalization Prospective Material Science Application
Fluorophore-Conjugated Attachment of a fluorescent dye.Development of sensors and imaging agents.
Cross-linkable Derivatives Introduction of reactive groups for polymerization.Creation of novel biocompatible and biodegradable polymers.
Amphiphilic Derivatives Combination of hydrophilic and hydrophobic moieties.Formation of self-assembling nanostructures for drug delivery. wikipedia.org
Bioactive Peptide Conjugates Attachment to peptides with known biological activity.Development of functional biomaterials for tissue engineering.

Development of New Bioconjugation Chemistries Utilizing Modified γ-Amino Acids

Bioconjugation, the covalent linking of a biomolecule to another molecule, is a powerful tool for creating novel therapeutics, diagnostics, and research tools. mit.edursc.orgnih.gov The development of new and selective bioconjugation reactions is an active area of research. nih.gov Unnatural amino acids can be incorporated into peptides and proteins to provide unique chemical handles for site-specific modification. researchgate.netacs.orgrsc.org

Future research could explore the use of modified γ-amino acids, including derivatives of this compound, in developing new bioconjugation strategies. numberanalytics.com The distinct reactivity of the γ-amino group could be exploited for selective chemical transformations. For instance, new methods for peptide and protein modification could be developed that are orthogonal to existing techniques targeting α-amino acids. mit.edunih.gov This could enable the creation of more complex and multifunctional biomolecules.

Bioconjugation Strategy Description Potential Advantage of Using Modified γ-Amino Acids
Site-Specific Ligation Covalent attachment at a specific site in a biomolecule.The γ-amino group offers an alternative site for selective modification.
Click Chemistry Use of highly efficient and specific reactions like azide-alkyne cycloadditions. rsc.orgIntroduction of azide (B81097) or alkyne functionalities onto the γ-amino acid for subsequent "click" reactions. rsc.org
Macrocyclization Formation of cyclic peptides.The γ-amino acid can influence the conformation and properties of the resulting cyclic peptide. mit.edu
Proximity-Induced Ligation Bringing two reactive partners into close proximity to facilitate a reaction. acs.orgThe specific geometry of the γ-amino acid could be used to control the orientation of reactive groups.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Advanced Materials

The convergence of synthetic chemistry and materials science is leading to the development of innovative materials with unprecedented properties. nih.gov Polypeptides and self-assembling peptides containing unnatural amino acids are at the forefront of this interdisciplinary research. researchgate.netnih.govosti.gov These materials combine the precise control of chemical synthesis with the complex functionalities of biological systems.

This compound and its derivatives can serve as valuable building blocks in this field. Future research will likely involve collaborations between synthetic chemists, materials scientists, and biologists to design and create novel materials. For example, peptides incorporating this γ-amino acid could be designed to self-assemble into pH-responsive materials for targeted drug delivery. nih.gov The development of new synthetic methods for creating these complex materials will also be a key research focus. nih.gov

Interdisciplinary Area Role of this compound Potential Innovation
Biomimetic Materials Incorporation into peptides that mimic natural structures.Development of materials with properties similar to the extracellular matrix for tissue engineering. nih.gov
Smart Polymers Use in polymers that respond to environmental stimuli.Creation of materials that release drugs in response to specific pH or temperature changes. nih.gov
Nanostructured Surfaces Self-assembly of peptides on surfaces to create functional coatings.Development of antimicrobial or antifouling surfaces.
Hybrid Materials Combination of peptides with inorganic nanoparticles or polymers.Creation of composite materials with enhanced mechanical or electronic properties.

Emerging Roles in the Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes in real-time and within living cells. nih.gov Fluorescent probes, in particular, have become indispensable in chemical biology. mdpi.com The incorporation of unnatural amino acids into peptides can be used to create highly specific and sensitive probes for monitoring enzyme activity or the levels of specific biomolecules. nih.govrsc.org

Future research is poised to explore the use of this compound and its derivatives in the design of novel chemical probes. For example, a fluorescent derivative could be incorporated into a peptide substrate for a specific protease, allowing for the real-time monitoring of its activity. nih.govrsc.org The unique structure of the γ-amino acid could also be exploited to create probes with improved properties, such as enhanced cell permeability or resistance to degradation. nih.gov The development of pan-specific amino acid sensors is also an emerging area where novel amino acid-based probes are being developed. acs.org

Type of Chemical Probe Design Principle Potential Application
Activity-Based Probes Irreversible binding to the active site of an enzyme.Profiling the activity of specific enzymes in complex biological samples. nih.gov
FRET Probes Use of Förster Resonance Energy Transfer to detect conformational changes or binding events. mdpi.comMonitoring protein-protein interactions or enzyme kinetics.
Targeted Imaging Agents Conjugation to a targeting moiety (e.g., a peptide or antibody) to deliver an imaging agent to a specific cell type or tissue. mdpi.comIn vivo imaging of tumors or other disease states. mdpi.com
Metabolite Sensors Reversible binding to a specific metabolite, leading to a change in fluorescence. acs.orgMeasuring the concentration of specific amino acids or other small molecules within cells. acs.org

Q & A

Q. What are the optimal synthetic conditions for introducing the Fmoc group onto (R)-4-amino-5-methylhexanoic acid?

The Fmoc group is typically introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a mild base like NaHCO₃ . Critical parameters include:

  • pH control : Maintain pH 7–9 to avoid protonation of the free amine (which reduces reactivity) and prevent base-induced degradation of the Fmoc group.
  • Solvent : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility.
  • Reaction monitoring : Track progress via TLC or HPLC, with quenching of excess Fmoc-Cl using water or amines.
  • Side reactions : Minimize dipeptide formation by limiting Fmoc-Cl stoichiometry (1.2–1.5 equivalents) .

Q. How can Fmoc-(R)-4-amino-5-methylhexanoic acid be purified, and what are common impurities?

Purification methods include:

  • Reverse-phase HPLC : Use a C18 column with gradients of water/acetonitrile (0.1% TFA) to resolve the product from unreacted starting material or dipeptide byproducts .
  • Flash chromatography : Employ silica gel with ethyl acetate/hexane or dichloromethane/methanol mixtures. Common impurities:
  • Dipeptides : Formed via unintended coupling; mitigated by controlling reaction concentration and Fmoc-Cl equivalents.
  • Hydrolyzed Fmoc groups : Detectable via LC-MS (loss of 222.24 Da fragment) .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy :
  • ¹H NMR : Identify Fmoc aromatic protons (7.2–7.8 ppm) and methyl groups (δ ~1.0 ppm for 5-methylhexanoic acid) .
  • ¹³C NMR : Confirm carbonyl groups (Fmoc carbamate: ~155 ppm; carboxylic acid: ~175 ppm).
    • LC-MS : Verify molecular weight (e.g., [M+H]⁺ for C₂₄H₂₇NO₆: 426.19) and purity (>95%) .
    • X-ray diffraction : For crystalline derivatives, analyze packing motifs (e.g., π-π stacking of Fmoc groups) .

Advanced Research Questions

Q. How can this compound be incorporated into solid-phase peptide synthesis (SPPS) with sterically hindered residues?

  • Coupling optimization : Use HATU/DIPEA in DMF for efficient activation, with extended reaction times (2–4 hours) .
  • Double coupling : Repeat couplings for residues with β-branched or bulky side chains (e.g., valine, isoleucine).
  • Microwave-assisted synthesis : Enhance kinetics by heating to 50–60°C .
  • Monitoring : Employ Kaiser tests or FT-IR to confirm free amine depletion.

Q. How to address contradictory reports on the stability of this compound under acidic conditions?

  • Deprotection challenges : Avoid prolonged exposure to TFA (>2 hours), which may degrade the methylhexanoic acid backbone .
  • Alternative strategies : Use 20% piperidine in DMF for Fmoc removal instead of TFA, or employ orthogonal protecting groups (e.g., Alloc for side chains) .

Q. What role does this compound play in synthesizing non-natural peptide architectures (e.g., stapled peptides or hydrogels)?

  • Hydrogel formation : The Fmoc group enables π-π stacking-driven self-assembly. Adjust pH (5.5–7.5) to tune fibril morphology, characterized via TEM and CD spectroscopy .
  • Peptide stapling : Incorporate methylhexanoic acid as a spacer to introduce conformational constraints. Use Grubbs catalyst for ring-closing metathesis of olefin-containing side chains .

Q. How to troubleshoot low coupling efficiency during SPPS when using this compound?

  • Steric hindrance : Pre-activate the amino acid with HOBt/EDC for 10 minutes before coupling .
  • Solvent choice : Switch to NMP if DMF fails to dissolve the residue.
  • Temperature : Increase to 40–50°C to improve diffusion in swollen resin.

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility in aqueous vs. organic solvents: How to resolve?

  • pH-dependent solubility : The carboxylic acid group confers water solubility at pH >5. Below pH 3, protonation reduces solubility, necessitating organic solvents (e.g., DMSO) .
  • Empirical testing : Prepare buffered solutions (pH 3–8) and measure solubility via nephelometry.

Q. Discrepancies in reported melting points: What factors contribute?

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) alter melting points. Characterize via DSC and PXRD .
  • Impurity profiles : Residual solvents (e.g., DMF) or dipeptides lower observed melting points.

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound

ParameterValue/DescriptionReference
Molecular Weight426.19 g/mol (C₂₄H₂₇NO₆)
HPLC ConditionsC18 column; 0.1% TFA in H₂O/MeCN (30→70% over 20 min)
¹H NMR (DMSO-d₆)δ 7.2–7.8 (Fmoc aromatics), δ 1.0 (CH₃)
Stability in TFALimited to <2 hours (20% v/v)

Q. Table 2: Recommended Coupling Reagents for SPPS

ReagentApplicationEfficiency
HATU/DIPEAStandard coupling>95%
HOBt/EDCSterically hindered residues80–90%
COMULow racemization>90%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Fmoc-(R)-4-amino-5-methylhexanoic acid
Reactant of Route 2
Fmoc-(R)-4-amino-5-methylhexanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.